molecular formula C14H18ClN3S B13254806 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride CAS No. 1008774-64-8

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride

Cat. No.: B13254806
CAS No.: 1008774-64-8
M. Wt: 295.8 g/mol
InChI Key: YSORTRTUYOZOQC-UHFFFAOYSA-N
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Description

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a different set of molecular targets compared to other thiazole derivatives. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

1008774-64-8

Molecular Formula

C14H18ClN3S

Molecular Weight

295.8 g/mol

IUPAC Name

2-phenyl-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C14H17N3S.ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;/h1-5,11,15H,6-10H2;1H

InChI Key

YSORTRTUYOZOQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CSC(=N2)C3=CC=CC=C3.Cl

Origin of Product

United States

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